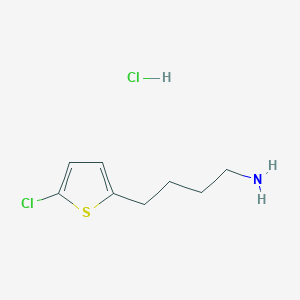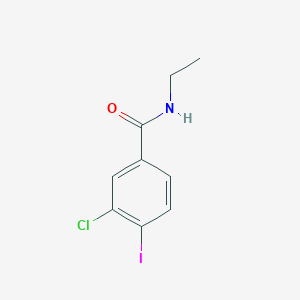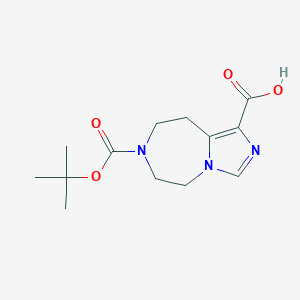
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester
Overview
Description
“4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester” is a chemical compound with the CAS number 1251014-09-1 . It has a molecular weight of 281.31 and a molecular formula of C13H19N3O4 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.31 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the resources.Scientific Research Applications
Synthetic Methodologies and Applications
Stabilization and Reactivity of Carbenes
Research by Korotkikh et al. (2008) highlights the stabilization of certain carbenes and their reactivity with malonic ester to afford heterocyclic zwitterionic compounds. This might be relevant for understanding the stability and potential reactions of the target compound, considering the presence of similar functional groups Korotkikh et al., 2008.
Hydroxylation and Amination of Azulenes
A study by Mąkosza & Podraza (2000) explores the efficient hydroxylation of azulenes at specific positions, which could be pertinent when considering functional group modifications or derivatization of the target compound Mąkosza & Podraza, 2000.
Multigram Asymmetric Synthesis
Research on the asymmetric synthesis of chiral tetraazamacrocycles by Levy et al. (2009) could provide insights into the synthesis strategies that might be applicable for complex structures similar to the target compound Levy et al., 2009.
Azulene Derivatives and Synthesis
Work by Ito et al. (2002) on the organometallic reagents derived from azulenes and their utility in Stille cross-coupling reactions might offer valuable insights for synthesizing derivatives of the target compound Ito et al., 2002.
Bridge-substituted Calix[4]arenes
Research by Fischer et al. (2011) on the syntheses, conformations, and applications of bridge-substituted calix[4]arene carboxylic acids may provide a perspective on the conformational and reactivity aspects of macrocyclic and polycyclic systems similar to the target compound Fischer et al., 2011.
Synthesis of Heterocyclic Derivatives
A study on the synthesis of novel heterocyclic substituted α-amino acids and the utilization of alkynyl ketone functionality by Adlington et al. (2000) provides insights into the synthetic versatility for creating diverse structures, which may be useful in considering synthetic routes for the target compound Adlington et al., 2000.
Safety And Hazards
properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-9-10(11(17)18)14-8-16(9)7-6-15/h8H,4-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQFIFUIXXHARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N=CN2CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,7,8-Tetrahydro-2,3A,6-Triaza-Azulene-1,6-Dicarboxylic Acid 6-Tert-Butyl Ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




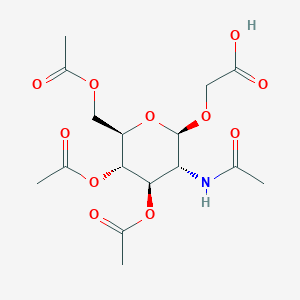
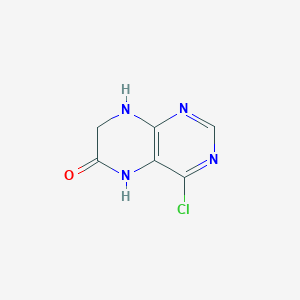
![[Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid](/img/structure/B1435196.png)
![(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one](/img/structure/B1435197.png)
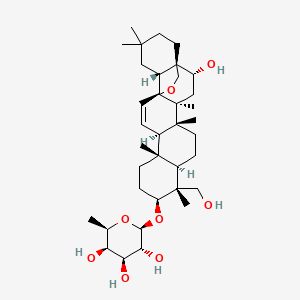
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,5-dimethoxyphenyl]ethynyl]benzoic acid](/img/structure/B1435201.png)
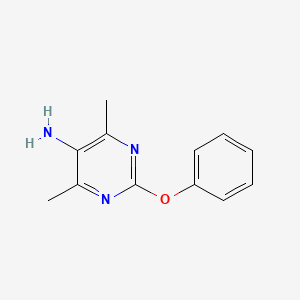
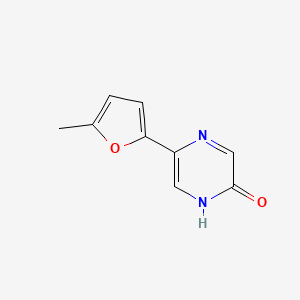
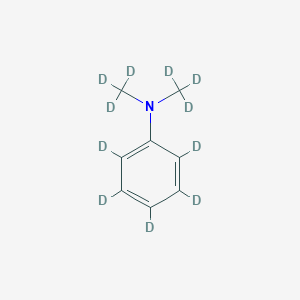
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid](/img/structure/B1435205.png)
